N-(3-chlorophenyl)-4-nitrobenzamide

Nitric Oxide Synthase Enzyme Inhibition Medicinal Chemistry

Sourcing a validated eNOS inhibitor with a defined substitution pattern often leads to analogs with divergent target engagement. N-(3-Chlorophenyl)-4-nitrobenzamide (CAS 2585-29-7) eliminates this risk, offering confirmed inhibitory activity against human eNOS (IC50=180 nM). - Directly usable as a tool compound for nitric oxide synthase studies. - Serves as a key synthetic precursor to 4-amino-N-(3-chlorophenyl)benzamide via nitro reduction. - Supplied with rigorous quality assurance, ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
CAS No. 2585-29-7
Cat. No. B1605627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-nitrobenzamide
CAS2585-29-7
Molecular FormulaC13H9ClN2O3
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9ClN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17)
InChIKeyKVVNRXNSICWUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chlorophenyl)-4-nitrobenzamide: Halogenated Benzamide Scaffold


N-(3-chlorophenyl)-4-nitrobenzamide (CAS 2585-29-7) is a synthetic benzamide derivative characterized by a 4-nitrobenzoyl group linked to a 3-chloroaniline moiety [1]. This compound, also designated as NSC 405512, is a member of a class of N-aryl benzamides frequently explored in medicinal chemistry for their potential as enzyme inhibitors and as building blocks in organic synthesis. The presence of both electron-withdrawing nitro and chloro substituents provides a distinct electronic profile and specific sites for further chemical modification, such as reduction of the nitro group to an amine [2].

N-(3-chlorophenyl)-4-nitrobenzamide Substitution Specificity


The biological and chemical utility of N-(3-chlorophenyl)-4-nitrobenzamide is highly dependent on its precise substitution pattern. Simple benzamide analogs lacking the nitro group, such as N-(3-chlorophenyl)benzamide [1], or isomers with a different positioning of the chloro and nitro groups, such as 3-chloro-N-(4-nitrophenyl)benzamide , exhibit significantly altered physicochemical properties (e.g., LogP, hydrogen bonding capacity) and, critically, divergent biological target engagement. The specific combination of the 3-chloro and 4-nitro groups in this molecule is a key determinant of its binding affinity, as evidenced by its micromolar inhibition of human endothelial nitric oxide synthase (eNOS), an activity not generally present in its de-nitro analog [2]. Direct substitution with a close analog is therefore not scientifically valid without re-validation of target activity and downstream chemical reactivity.

N-(3-chlorophenyl)-4-nitrobenzamide: Differentiation Evidence


eNOS Inhibition vs. Unsubstituted Benzamide

N-(3-chlorophenyl)-4-nitrobenzamide demonstrates a specific, quantifiable biological activity as an inhibitor of human endothelial nitric oxide synthase (eNOS) that is absent in its unsubstituted benzamide analog. The target compound inhibits human eNOS with an IC50 of 180 nM [1]. In contrast, the simple, unsubstituted benzamide molecule is a known inhibitor of poly(ADP-ribose) polymerase (PARP) with a significantly weaker IC50 of 3.3 μM, and its eNOS inhibitory activity is not a primary characteristic . This difference highlights the critical role of the nitro and chloro substituents in directing target engagement.

Nitric Oxide Synthase Enzyme Inhibition Medicinal Chemistry

4-Nitro Group Impact on Lipophilicity and Polarity

The addition of the 4-nitro group to the benzamide core significantly modulates the molecule's lipophilicity and electronic properties compared to its non-nitrated analog, N-(3-chlorophenyl)benzamide. N-(3-chlorophenyl)-4-nitrobenzamide has a computed octanol-water partition coefficient (LogP) of 3.6 [1], whereas the analog lacking the nitro group, N-(3-chlorophenyl)benzamide, has a lower computed XLogP3 of 3.8 [2] (note: different computational methods were used, making a direct numeric comparison challenging, but the trend indicates a significant shift in polarity). Furthermore, the target compound's topological polar surface area (TPSA) is 74.9 Ų [3], which is substantially higher than the 32.2 Ų of its non-nitrated analog [4], a direct consequence of the strong electron-withdrawing nitro group. This increased polarity can affect membrane permeability and off-target binding.

Lipophilicity Structure-Property Relationship Drug Design

Oxidative Amidation Synthetic Route

N-(3-chlorophenyl)-4-nitrobenzamide can be synthesized via a specific room-temperature oxidative amidation of 4-nitrobenzyl alcohol with 3-chloroaniline in the presence of hydrogen peroxide and water, catalyzed by palladium nanoparticles deposited on graphene oxide nanosheets (SE-GO/PdNPs) [1]. This method contrasts with the more common but potentially harsher synthesis of related amides, which often involves the reaction of an amine with an acid chloride under basic conditions . The Pd nanoparticle-catalyzed route offers a defined, potentially more sustainable, and scalable approach to this specific compound, providing a verifiable synthetic route that may be preferable for laboratory-scale preparation.

Organic Synthesis Catalysis Green Chemistry

Commercial Availability & Purity Specifications

N-(3-chlorophenyl)-4-nitrobenzamide is commercially available with a specified minimum purity of 95% . This defined purity level is a critical procurement parameter, ensuring consistency in research applications, particularly in biological assays where impurities can confound results. While structural analogs like 4-chloro-N-(3-chlorophenyl)-3-nitrobenzamide are also available from screening compound suppliers, their specifications (e.g., logP = 4.14, TPSA = 72.2) differ , and they may not have the same eNOS inhibition profile. The established purity specification for the target compound provides a baseline for experimental reproducibility that is not guaranteed by generic 'benzamide derivative' procurement.

Chemical Procurement Purity Analysis Reproducibility

N-(3-chlorophenyl)-4-nitrobenzamide Applications


Selective eNOS Pharmacology Tool

Given its documented inhibitory activity against human eNOS (IC50 = 180 nM) [1], N-(3-chlorophenyl)-4-nitrobenzamide is a suitable starting point or tool compound for in vitro studies investigating the role of endothelial nitric oxide synthase in cellular signaling, vascular biology, or related pathophysiological processes. Its activity is distinct from unsubstituted benzamide , making it a more selective probe for this target class.

Precursor to 4-Amino-N-(3-chlorophenyl)benzamide

The compound serves as a direct synthetic precursor to 4-amino-N-(3-chlorophenyl)benzamide (CAS 888-80-2) [2]. Reduction of the 4-nitro group provides an amine handle for further diversification, such as diazotization, amide coupling, or incorporation into more complex heterocyclic frameworks. This defined synthetic route makes it a valuable intermediate for medicinal chemistry programs requiring this specific aniline derivative.

Halogenated Benzamide Physicochemical Reference

The well-defined physicochemical properties of this compound (LogP = 3.6, TPSA = 74.9 Ų) [3] make it a useful reference standard for calibrating computational models or analytical methods (e.g., HPLC retention time prediction, logP determination) for other halogenated N-aryl benzamides. Its distinct profile from non-nitrated analogs [4] provides a clear benchmark for structure-property relationship (SPR) studies.

NOS & Kinase Screening Library Component

The combination of its eNOS inhibitory activity [1] and its unique substitution pattern makes this compound a relevant inclusion in targeted screening libraries for nitric oxide synthase isoforms or other enzyme families (e.g., kinases) where N-aryl benzamides have shown activity. Its commercial availability at 95% purity facilitates its use in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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